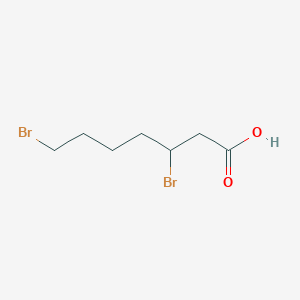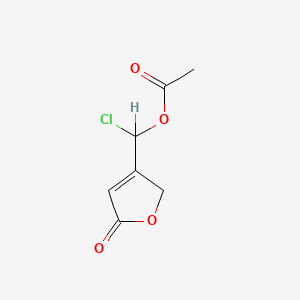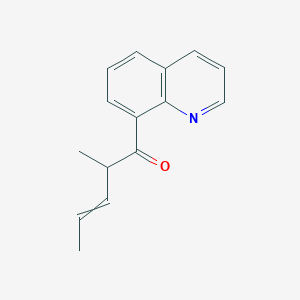![molecular formula C7H12O4 B14291130 2-[(2-Methoxyethoxy)methoxy]prop-2-enal CAS No. 116114-37-5](/img/structure/B14291130.png)
2-[(2-Methoxyethoxy)methoxy]prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methoxyethoxy)methoxy]prop-2-enal is an organic compound with the molecular formula C7H12O4 It is a derivative of prop-2-enal (acrolein) with additional methoxyethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyethoxy)methoxy]prop-2-enal typically involves the reaction of acrolein with methoxyethanol under controlled conditions. The reaction is catalyzed by an acid, such as sulfuric acid, to facilitate the addition of the methoxyethoxy groups to the acrolein molecule. The reaction is carried out at a temperature range of 50-70°C to ensure optimal yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved efficiency. The raw materials, acrolein and methoxyethanol, are fed into the reactor along with the acid catalyst, and the product is continuously collected and purified through distillation.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxyethoxy)methoxy]prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products vary depending on the substituent introduced, but common products include ethers and esters.
Scientific Research Applications
2-[(2-Methoxyethoxy)methoxy]prop-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-[(2-Methoxyethoxy)methoxy]prop-2-enal involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in organic synthesis to introduce the compound into larger molecular frameworks. The methoxyethoxy groups enhance the solubility and stability of the compound, making it more versatile in different chemical environments.
Comparison with Similar Compounds
Similar Compounds
Propylene glycol methyl ether (1-Methoxypropan-2-ol): An organic solvent with similar ether groups but different reactivity due to the absence of the aldehyde group.
2-Methoxypropene: An ether used in organic synthesis with a similar methoxy group but different overall structure and reactivity.
Uniqueness
2-[(2-Methoxyethoxy)methoxy]prop-2-enal is unique due to the presence of both the aldehyde group and the methoxyethoxy groups. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler compounds. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
116114-37-5 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-(2-methoxyethoxymethoxy)prop-2-enal |
InChI |
InChI=1S/C7H12O4/c1-7(5-8)11-6-10-4-3-9-2/h5H,1,3-4,6H2,2H3 |
InChI Key |
XDWLXMGQFCHSNX-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCOC(=C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14291088.png)



![N,N-Diethyl-4-[2-(2-tetradecylphenyl)ethenyl]aniline](/img/structure/B14291103.png)
![1-[(Benzyloxy)methyl]pyridin-1-ium chloride](/img/structure/B14291105.png)
![N~1~-(3-Aminopropyl)-N~3~-[3-(dodecyloxy)propyl]propane-1,3-diamine](/img/structure/B14291116.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2,2,5-trimethylheptanal](/img/structure/B14291131.png)
